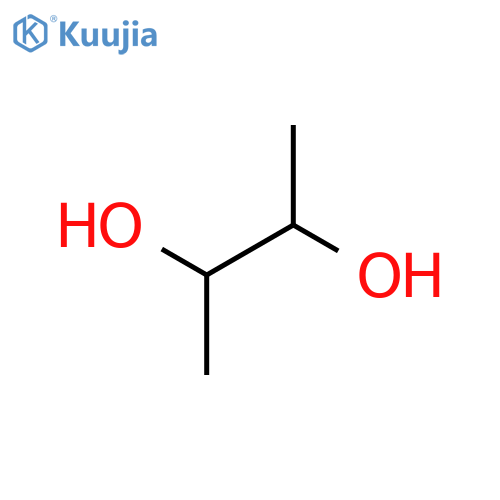Cas no 513-85-9 (2,3-Butanediol)
2,3-ブタンジオール(2,3-Butanediol)は、C4H10O2の化学式を持つジオール化合物です。光学異性体(R,R、S,S、メソ体)が存在し、それぞれ異なる物性を示します。主な特徴として、高い沸点(180-184℃)と水溶性を有し、穏やかな甘味を持つことが挙げられます。工業的には、微生物発酵法で生産され、ポリウレタンやポリエステルの原料として利用されます。また、医薬品中間体や溶剤としての応用も可能です。特に、メソ体は不斉合成の重要なキラルビルディングブロックとして注目されています。生分解性に優れ、環境負荷が低い点も特長です。

2,3-Butanediol structure
商品名:2,3-Butanediol
2,3-Butanediol 化学的及び物理的性質
名前と識別子
-
- 2,3-BUTANEDIOL
- 2,3-DIHYDROXYBUTANE
- BUTANE-2,3-DIOL
- BUTANEDIOL, 2,3-
- DIMETHYLENE GLYCOL
- OMEGA-BUTYLENE GLYCOL
- 2,3-Butandiol
- 2,3-butanodiol
- Dimethylethylene glycol
- pseudobutyleneglycol
- sym-dimethylethyleneglycol
- 2,3-BUTANEDIOL, MIXTURE OF RACEMIC AND M ESO FORMS
- 2.3-BUTYLENE GLYCOL GC STANDARD
- 2,3-BUTANEDIOL NATURALLY PRODUCED
- 2,3-BUTANEDIOL (MIXTURE OF MESO- D- AND L-FORM)
- butanediol,2,3-butanediol
- BUTANEDIOL, 2,3-(SG)
- 2,3-Butanediol (mixture of stereoisomers)
- 2.3-Butanediol
- BUTANEDIOL, 2,3-(AS)
- 3-hydroxy-2-butanol
- butane-2R,3R-diol
- DiMethylethylene glycol
- meso-2,3-butanediol
- 2,3-Butylene Glycol (mixture of stereoisomers)
- 2,3-Dihydroxybutane (mixture of stereoisomers)
- 2,3-Butylene glycol
- Pseudobutylene glycol
- Sym-dimethylethylene glycol
- DL-2,3-Butanediol
- OWBTYPJTUOEWEK-UHFFFAOYSA-N
- 2,3-Butanediol, (R*,R*)-(.+/-.)-
- 2,3-Butanediol, [R-(R*,R*)]-
- 2,3- butanediol
- butane 2,3-diol
- 2,3-butane diol
- Buta
- 2,3-Butanediol(mixture of stereoisomers)
- HY-128387
- HSDB 1505
- 513-85-9
- MFCD00004523
- DB-243178
- 123513-85-9
- DL-2,3-BUTANDIOL
- EN300-19321
- InChI=1/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H
- CS-0099502
- 2,3-dihydroxy-butane
- NSC249246
- UNII-45427ZB5IJ
- AKOS009031391
- SY057405
- Tox21_300789
- BRN 0969165
- Q209157
- 45427ZB5IJ
- meso-2,3-butane diol
- a butane-2,3-diol
- (+/-)-2,3-BUTANEDIOL
- DTXCID6021321
- EINECS 208-173-6
- S6040
- DTXSID8041321
- a 2,3-butanediol
- 2,3-Butanediol, 98%
- SY047189
- 2,3-dihydroxy butane
- F0001-1337
- CCRIS 5501
- D-2,3-Butane diol
- 2d-Pharmalyte(9ci)
- 35007-63-7
- levo-butane-2,3-diol
- NS00077458
- Butan-2,3-diol
- SB44226
- Z104473532
- EC 208-173-6
- NISTC6982258
- 2,3-Butanediol; >98%
- NSC-249246
- 4-01-00-02524 (Beilstein Handbook Reference)
- dimethyl ethyleneglycol
- DB-027533
- CHEMBL2312529
- 2,3-Butanediol, Vetec(TM) reagent grade, 98%
- NCGC00248169-01
- DB-335823
- CHEBI:62064
- NCGC00254693-01
- dimethyl ethylene glycol
- SB44692
- CAS-513-85-9
- B0681
- F14836
- a 2,3-butylene glycol
- 2,3-Butanediol (DL)
- 2,3-Butanediol
-
- MDL: MFCD00004523
- インチ: 1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3
- InChIKey: OWBTYPJTUOEWEK-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])(C([H])([H])[H])C([H])(C([H])([H])[H])O[H]
- BRN: 0969165
計算された属性
- せいみつぶんしりょう: 90.06810
- どういたいしつりょう: 90.068
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 30.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 40.5
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
じっけんとくせい
- 色と性状: 無色粘稠液体、低温結晶。
- 密度みつど: 1.002 g/mL at 20 °C(lit.)
- ゆうかいてん: 25 °C (lit.)
- ふってん: 183-184 °C(lit.)
- フラッシュポイント: 華氏温度:185°f< br / >摂氏度:85°C< br / >
- 屈折率: n20/D 1.433(lit.)
- PH値: 7 (H2O, 20℃)Aqueous solution
- すいようせい: 解体
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents, acid anhydrides, acid chlorides, chloroformates, reducing agents.
- PSA: 40.46000
- LogP: -0.25200
- マーカー: 1568
- かんど: Hygroscopic
- ようかいせい: それは水と混和し、アルコールとエーテルに可溶である。
2,3-Butanediol セキュリティ情報
- ヒント:に警告
- 危害声明: H227
- 警告文: P210-P280-P403+P235-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- セキュリティの説明: S24/25
- RTECS番号:EK0532000
- 爆発限界値(explosive limit):3.1-11.4%(V)
- ちょぞうじょうけん:倉庫の換気と低温乾燥
- TSCA:Yes
2,3-Butanediol 税関データ
- 税関コード:29053980
- 税関データ:
中国税関コード:
2905399090概要:
29053999090他のジオール。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
29053999090その他のグリコール。規制条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.一般関税:30.0%
2,3-Butanediol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 195974-250ML |
2,3-Butanediol, 98%, mixture of racemic and meso forms |
513-85-9 | 98% | 250ML |
¥ 773 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B57300-25ml |
2,3-Butanediol |
513-85-9 | 98% | 25ml |
¥78.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B57300-100g |
2,3-Butanediol |
513-85-9 | 98% | 100g |
¥130.0 | 2022-04-28 | |
| eNovation Chemicals LLC | D489510-500g |
2,3-Butanediol |
513-85-9 | 97% | 500g |
$160 | 2024-05-24 | |
| Apollo Scientific | OR923268-100g |
2,3-Butanediol |
513-85-9 | 98% | 100g |
£44.00 | 2025-02-20 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB21825-100g |
2,3-Butanediol |
513-85-9 | 97% | 100g |
159.00 | 2021-07-09 | |
| Life Chemicals | F0001-1337-0.5g |
"2,3-Butanediol" |
513-85-9 | 95%+ | 0.5g |
$19.0 | 2023-11-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B103428-100ml |
2,3-Butanediol |
513-85-9 | 98% | 100ml |
¥135.90 | 2023-09-04 | |
| eNovation Chemicals LLC | D545008-10kg |
2,3-Butanediol |
513-85-9 | 97% | 10kg |
$1000 | 2024-06-05 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB21825-25g |
2,3-Butanediol |
513-85-9 | 97% | 25g |
49.00 | 2021-07-09 |
2,3-Butanediol サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:513-85-9)2,3-Butanediol
注文番号:sfd10738
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:35
価格 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:513-85-9)2,3-Butanediol
注文番号:1661482
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:513-85-9)2,3-Butanediol
注文番号:LE18734
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:20
価格 ($):discuss personally
2,3-Butanediol 関連文献
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
513-85-9 (2,3-Butanediol) 関連製品
- 73522-17-5((S)-Butane-1,2-diol)
- 584-03-2(1,2-Butanediol)
- 5341-95-7(2,3-Butanediol,(2R,3S)-rel-)
- 4221-99-2((+)-2-Butanol)
- 40348-66-1((R)-Butane-1,2-diol)
- 26171-83-5(1,2-Butanediol)
- 14898-79-4((R)-(-)-2-Butanol)
- 15892-23-6(2-butanol, (±)-)
- 503537-97-1(4-bromooct-1-ene)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:513-85-9)2,3-丁二醇

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:513-85-9)butane-2,3-diol

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ








